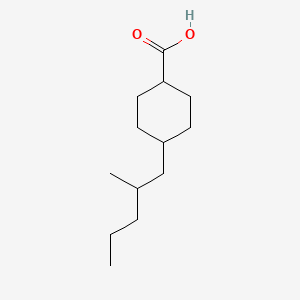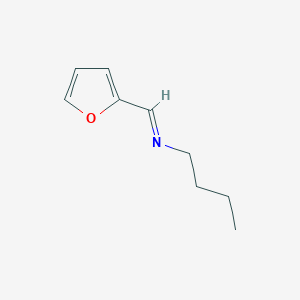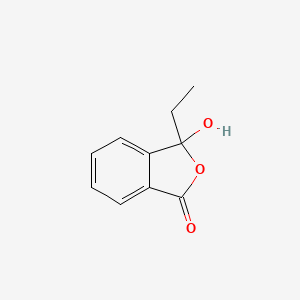
acetic acid;2,4,4-trimethylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,4,4-trimethylpentan-2-amine is a compound that combines the properties of acetic acid and 2,4,4-trimethylpentan-2-amine. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,4,4-trimethylpentan-2-amine, on the other hand, is an alkylamine with a branched structure, often used in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4-trimethylpentan-2-amine typically involves the reaction of acetic acid with 2,4,4-trimethylpentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where acetic acid and 2,4,4-trimethylpentan-2-amine are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Acetic acid;2,4,4-trimethylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2,4,4-trimethylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The pathways involved may include metabolic processes and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane:
2,4,4-Trimethylpentan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
Acetic acid;2,4,4-trimethylpentan-2-amine is unique due to the presence of both acetic acid and 2,4,4-trimethylpentan-2-amine moieties. This combination allows it to participate in a variety of chemical reactions and makes it versatile for different applications in research and industry .
Propiedades
Número CAS |
43077-72-1 |
|---|---|
Fórmula molecular |
C10H23NO2 |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
acetic acid;2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-7(2,3)6-8(4,5)9;1-2(3)4/h6,9H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
OJWQFCXXXJUPER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)CC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


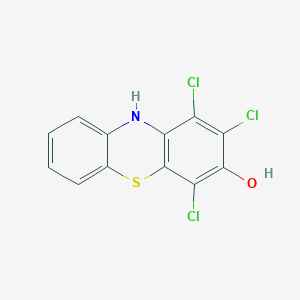
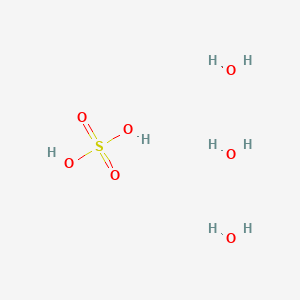
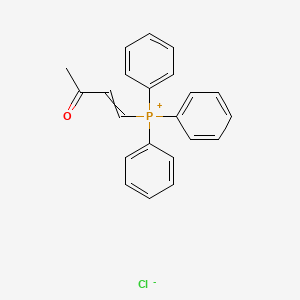
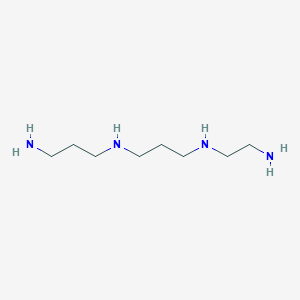
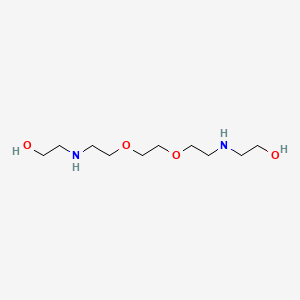


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
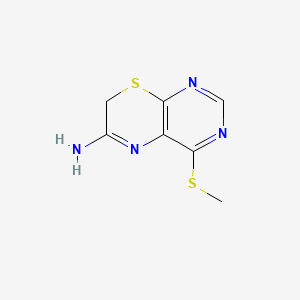

![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
